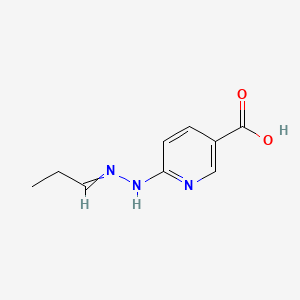

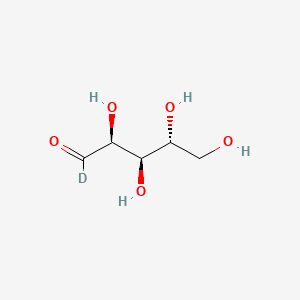

3-(3-Fluorodiazirin-3-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Fluorodiazirin-3-yl)pyridine is a diazirine compound that contains a fluorine atom and a pyridyl group. Diazirines are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation. These carbenes can rapidly insert into nearby C–H, O–H, or N–H bonds, making diazirines valuable tools in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorodiazirin-3-yl)pyridine typically involves the introduction of a diazirine group into a fluorinated pyridine precursor. One common method is the Baltz-Schiemann reaction, which utilizes 3-nitropyridines as precursors. These precursors can be reduced to amines and then used in the Baltz-Schiemann reaction to introduce the fluorine atom .

Industrial Production Methods

the general principles of diazirine synthesis, such as the use of stable precursors and controlled activation conditions, are likely to be applied in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluorodiazirin-3-yl)pyridine undergoes various types of reactions, including:

Photochemical Reactions: Upon exposure to light (typically around 350-365 nm), the diazirine group can generate carbenes that insert into nearby bonds.

Thermal Reactions: Heating the compound (typically around 110-130°C) can also generate carbenes.

Substitution Reactions: The fluorine atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Photochemical Activation: UV light sources (350-365 nm) are commonly used for photochemical activation.

Thermal Activation: Heating devices to maintain temperatures around 110-130°C.

Nucleophilic Reagents: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Carbene Insertion Products: The primary products formed from photochemical and thermal reactions are carbene insertion products into C–H, O–H, or N–H bonds.

Substitution Products: Products formed from nucleophilic substitution reactions involving the fluorine atom.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorodiazirin-3-yl)pyridine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(3-Fluorodiazirin-3-yl)pyridine involves the generation of carbenes upon activation. These carbenes can insert into nearby C–H, O–H, or N–H bonds, forming new covalent bonds. The activation can be achieved through photochemical, thermal, or electrical stimulation . The molecular targets and pathways involved depend on the specific application and the nature of the bonds being targeted .

Vergleich Mit ähnlichen Verbindungen

3-(3-Fluorodiazirin-3-yl)pyridine can be compared with other diazirine compounds, such as:

Trifluoromethyl Aryl Diazirines: These compounds are widely used in biological target identification and are known for their high efficacy in carbene insertion reactions.

α-Fluoro Diazirines: These compounds have slightly higher activation temperatures compared to other diazirines.

α-Chloro and α-Methyl Diazirines: These compounds have lower activation temperatures compared to α-fluoro diazirines.

The uniqueness of this compound lies in its specific combination of a fluorine atom and a pyridyl group, which can influence its reactivity and applications .

Eigenschaften

CAS-Nummer |

141342-10-1 |

|---|---|

Molekularformel |

C6H4FN3 |

Molekulargewicht |

137.117 |

IUPAC-Name |

3-(3-fluorodiazirin-3-yl)pyridine |

InChI |

InChI=1S/C6H4FN3/c7-6(9-10-6)5-2-1-3-8-4-5/h1-4H |

InChI-Schlüssel |

HMSVJQQKJPONAB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C2(N=N2)F |

Synonyme |

Pyridine, 3-(3-fluoro-3H-diazirin-3-yl)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)

![D-[5-13C]arabinose](/img/structure/B583495.png)